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Compound of Interest

Compound Name: JHU37152

Cat. No.: B8140551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

JHU37152 is a novel, high-potency agonist for Designer Receptors Exclusively Activated by

Designer Drugs (DREADDs), specifically targeting the hM3Dq and hM4Di receptors with high

affinity.[1] Its development offers a valuable tool for precise spatiotemporal control of neuronal

activity in preclinical research. However, understanding its selectivity profile against

endogenous receptors is crucial for interpreting experimental results and predicting potential

off-target effects. This guide provides a comparative analysis of JHU37152's selectivity against

its intended DREADD targets versus a panel of endogenous receptors, with a focus on

comparing its profile to the well-characterized antipsychotic drug clozapine and another

DREADD agonist, Compound 21 (C21).

Quantitative Selectivity Profile
The following table summarizes the binding affinities (Ki, in nM) of JHU37152, clozapine, and

Compound 21 (C21) for their primary DREADD targets and a range of endogenous human

receptors. Lower Ki values indicate higher binding affinity.
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Receptor JHU37152 Ki (nM) Clozapine Ki (nM)
Compound 21
(C21) Ki (nM)

DREADD Receptors

hM3Dq 1.8[1] -
>10-fold lower affinity

than DREADDs[2]

hM4Di 8.7[1] -
>10-fold lower affinity

than DREADDs[2]

Serotonin Receptors

5-HT1A
Lower affinity than

clozapine[3][4]
120

Weak to moderate

affinity

5-HT2A
Lower affinity than

clozapine[3][4]
5.4

Weak to moderate

affinity

5-HT2C
Lower affinity than

clozapine[3][4]
9.4

Weak to moderate

affinity

5-HT3
Lower affinity than

clozapine[3][4]
95

Weak to moderate

affinity

5-HT6
Lower affinity than

clozapine[3][4]
4

Weak to moderate

affinity

5-HT7
Lower affinity than

clozapine[3][4]
6.3

Weak to moderate

affinity

Dopamine Receptors

D1
Similar to clozapine[5]

[6]
270

Weak to moderate

affinity

D2
Similar to clozapine[5]

[6]
160

Weak to moderate

affinity

D3
Similar to clozapine[5]

[6]
555

Weak to moderate

affinity

D4
Similar to clozapine[5]

[6]
24

Weak to moderate

affinity
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D5
Similar to clozapine[5]

[6]
454

Weak to moderate

affinity

Muscarinic

Acetylcholine

Receptors

M1
Higher affinity than

clozapine[2][5][6]
6.2

Weak to moderate

affinity

Histamine Receptors

H1
Similar to clozapine[5]

[6]
1.1

Higher affinity than for

DREADDs

Adrenergic Receptors

α1A
Similar to clozapine[5]

[6]
1.6

Weak to moderate

affinity

α2A
Similar to clozapine[5]

[6]
90

Weak to moderate

affinity

Note: Specific Ki values for JHU37152 against a comprehensive panel of endogenous

receptors are not yet publicly available. The information presented is based on qualitative

comparisons from the cited literature. For Compound 21, the term "weak to moderate affinity"

indicates that while binding occurs, the precise Ki values across a wide panel are not

consistently reported in a centralized source.

Experimental Protocols
The determination of the selectivity profile of compounds like JHU37152 involves a

combination of in vitro binding and functional assays.

Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for

a specific receptor.
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Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g.,

JHU37152) for a panel of endogenous receptors.

Materials:

Cell membranes prepared from cell lines stably expressing the receptor of interest.

A radiolabeled ligand with known high affinity and specificity for the receptor.

Test compound (unlabeled).

Assay buffer (e.g., Tris-HCl with appropriate ions).

96-well filter plates.

Scintillation fluid.

Scintillation counter.

Procedure:

Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed

concentration of the radiolabeled ligand, and varying concentrations of the test compound.

Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C)

for a sufficient time to allow the binding to reach equilibrium.

Separation: Rapidly filter the contents of each well through the filter plates to separate the

receptor-bound radioligand from the unbound radioligand.

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound

radioligand.

Quantification: Add scintillation fluid to each filter and measure the radioactivity using a

scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value
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using the Cheng-Prusoff equation.

Bioluminescence Resonance Energy Transfer (BRET)
Functional Assays
BRET assays are used to measure the functional activity of a compound at a receptor by

detecting downstream signaling events, such as G-protein activation or β-arrestin recruitment.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an

agonist or antagonist at a specific receptor.

Materials:

HEK293 cells co-transfected with the receptor of interest and BRET biosensor constructs

(e.g., G-protein subunit tagged with a luciferase and a fluorescent protein).

Test compound.

Cell culture medium.

BRET plate reader.

Substrate for the luciferase (e.g., coelenterazine h).

Procedure:

Cell Culture and Transfection: Culture and transfect HEK293 cells with the appropriate

receptor and BRET biosensor plasmids.

Plating: Plate the transfected cells into a 96-well microplate.

Compound Addition: Add varying concentrations of the test compound to the wells.

Substrate Addition: Add the luciferase substrate to each well.

BRET Measurement: Immediately measure the light emission at two different wavelengths

(one for the luciferase and one for the fluorescent protein) using a BRET plate reader.
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Data Analysis: The BRET ratio is calculated by dividing the emission intensity of the

fluorescent protein by the emission intensity of the luciferase. The change in BRET ratio in

response to the test compound is then plotted against the compound concentration to

determine the EC50 and Emax values.
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Caption: Signaling pathways of hM3Dq and hM4Di DREADDs activated by JHU37152.

Experimental Workflow for Receptor Selectivity Profiling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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